molecular formula C17H21NO4S B12625425 4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-2-yl)benzene-1-sulfonamide CAS No. 919486-83-2

4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-2-yl)benzene-1-sulfonamide

Cat. No.: B12625425
CAS No.: 919486-83-2
M. Wt: 335.4 g/mol
InChI Key: KPAAPHWYBXGRJT-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-2-yl)benzene-1-sulfonamide is a synthetic organic compound. Compounds of this nature often have applications in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Phenol derivatives and sulfonamide precursors.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxy groups, forming quinones or other oxidized products.

    Reduction: Reduction reactions might target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products

The major products depend on the specific reactions but can include various functionalized derivatives of the original compound.

Scientific Research Applications

4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-2-yl)benzene-1-sulfonamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of polymers, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N-(4-hydroxyphenyl)benzene-1-sulfonamide: Lacks the pentan-2-yl group.

    N-(4-Hydroxyphenyl)-N-(pentan-2-yl)benzene-1-sulfonamide: Lacks one hydroxy group.

    4-Hydroxy-N-(4-methoxyphenyl)-N-(pentan-2-yl)benzene-1-sulfonamide: Has a methoxy group instead of a hydroxy group.

Uniqueness

The presence of both hydroxy groups and the pentan-2-yl group may confer unique chemical properties, such as increased solubility or specific binding interactions in biological systems.

Properties

CAS No.

919486-83-2

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

4-hydroxy-N-(4-hydroxyphenyl)-N-pentan-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H21NO4S/c1-3-4-13(2)18(14-5-7-15(19)8-6-14)23(21,22)17-11-9-16(20)10-12-17/h5-13,19-20H,3-4H2,1-2H3

InChI Key

KPAAPHWYBXGRJT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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